molecular formula C20H17N5O2S B2818880 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-31-2

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Número de catálogo: B2818880
Número CAS: 2034535-31-2
Peso molecular: 391.45
Clave InChI: KNJSRLDWMSMYCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a fused bicyclic heterocycle known for diverse bioactivity . Attached to the N3 position is a piperidin-4-yl group substituted with a benzo[d]thiazole-6-carbonyl moiety. The benzo[d]thiazole group, a privileged scaffold in medicinal chemistry, may contribute to kinase inhibition or antimicrobial activity .

Propiedades

IUPAC Name

3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(13-3-4-16-17(10-13)28-12-23-16)24-8-5-14(6-9-24)25-11-22-18-15(20(25)27)2-1-7-21-18/h1-4,7,10-12,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJSRLDWMSMYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(benzo[d]thiazole-6-carbonyl)piperidine. This intermediate is subsequently reacted with pyrido[2,3-d]pyrimidin-4(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyrido[2,3-d]pyrimidin-4(3H)-one structure may contribute to its overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Research Findings and Data

Antimicrobial Activity Comparison

Table 2: Antimicrobial Activity of Selected Analogues
Compound Bacterial Activity (MIC, µg/mL) Fungal Activity (MIC, µg/mL)
Target Compound (predicted) 2–8 (gram-positive) 4–16 (Candida spp.)
5-Amino-6-(benzo[d]thiazol-2-yl) derivatives 1.56–6.25 3.12–12.5
Hydrazinyl derivatives 2–4 (S. aureus) 8–32 (C. albicans)

Pharmacokinetic Properties

  • Solubility : The piperidine ring in the target compound may enhance water solubility compared to purely aromatic derivatives (e.g., ).
  • Metabolic Stability: The absence of labile hydrazine groups (cf.

Q & A

Q. What are the critical synthetic parameters for optimizing the yield of 3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

The synthesis of this compound typically involves multi-step reactions, with key parameters including:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction efficiency and solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps to ensure proper ring formation .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate coupling reactions between the benzo[d]thiazole and pyrido[2,3-d]pyrimidinone moieties .
  • Reaction monitoring : TLC or HPLC is recommended to track intermediate formation and ensure completion before proceeding to subsequent steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of characteristic peaks, such as the piperidin-4-yl proton signals (δ 2.5–3.5 ppm) and pyrimidinone carbonyl resonance (δ ~160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ ion) to rule out byproducts .
  • HPLC purity analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity >95% .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Kinase inhibition assays : Test against kinases (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ assays, given the pyrido[2,3-d]pyrimidinone core’s known ATP-competitive binding .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations to gauge potency .
  • Solubility assessment : Determine kinetic solubility in PBS (pH 7.4) using nephelometry to inform dosing in downstream assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

  • Dose-response normalization : Ensure consistent molar concentrations across assays and account for batch-to-batch purity variations using HPLC .
  • Target engagement validation : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets (e.g., kinases) .
  • Replication under standardized conditions : Repeat assays in multiple cell lines with controlled variables (e.g., serum concentration, passage number) to isolate compound-specific effects .

Q. What computational strategies can predict its structure-activity relationship (SAR) for kinase inhibition?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the pyrido[2,3-d]pyrimidinone scaffold and kinase ATP-binding pockets (e.g., PDB ID: 1M7Q) .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for analogs with modified substituents (e.g., benzo[d]thiazole vs. isoxazole) .
  • ADMET prediction : Tools like SwissADME can forecast metabolic stability and blood-brain barrier penetration to prioritize analogs .

Q. How should researchers design experiments to assess its metabolic stability?

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP enzyme profiling : Test inhibition/induction of CYP3A4, CYP2D6, etc., using fluorogenic substrates to evaluate drug-drug interaction risks .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups to the pyrimidinone nitrogen for enhanced aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability, with dynamic light scattering (DLS) to characterize particle size .
  • Co-solvent systems : Employ vehicles like 10% DMSO/40% PEG-300 in saline, validated for lack of toxicity in pilot studies .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Force field refinement : Re-parameterize docking simulations using experimental IC₅₀ values to improve predictive accuracy .
  • Conformational sampling : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility in binding .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify consensus trends across independent studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • Bootstrapping : Generate 95% confidence intervals for IC₅₀ values to assess reproducibility .
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false discovery rates (e.g., Benjamini-Hochberg correction) .

Stability and Storage

Q. What conditions ensure long-term stability of this compound in laboratory settings?

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : For aqueous stock solutions, lyophilize with cryoprotectants (e.g., trehalose) and reconstitute in DMSO before use .
  • Stability monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., hydrolyzed carbonyl groups) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.